molecular formula C₁₈H₂₅NO₁₃ B1140366 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside CAS No. 147103-31-9

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B1140366
CAS No.: 147103-31-9
M. Wt: 463.39
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can catalyze the transfer of a glycosyl group from a donor molecule to 4-nitrophenol, forming the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes such as glycosidases, resulting in the release of 4-nitrophenol and glucose.

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases) at moderate temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Hydrolysis: 4-Nitrophenol and glucose.

    Oxidation: Nitroquinone derivatives.

    Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.

Scientific Research Applications

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside has several applications in scientific research:

    Biochemistry: Used as a substrate to study the activity of glycosidases and other enzymes involved in carbohydrate metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active compounds upon enzymatic hydrolysis.

    Chemistry: Employed in the synthesis of more complex glycosides and as a model compound for studying glycosylation reactions.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-glucopyranoside: Similar structure but with a β-glycosidic bond instead of an α-glycosidic bond.

    4-Nitrophenyl α-D-mannopyranoside: Contains a mannose sugar instead of glucose.

    4-Nitrophenyl β-D-galactopyranoside: Contains a galactose sugar instead of glucose.

Uniqueness

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of two glucose units. This structure allows it to be used in a variety of biochemical assays and research applications, particularly in the study of glycosidases and carbohydrate metabolism.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCYKZKLZNQQX-TXSAWVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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